2-[4-(4-Methoxyphenyl)piperazin-1-yl]-4,6-dimethylpyrimidine
Overview
Description
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-4,6-dimethylpyrimidine is a compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents. The structure of this compound includes a piperazine ring substituted with a methoxyphenyl group and a dimethylpyrimidine moiety, which contributes to its unique chemical properties and potential biological activities.
Preparation Methods
The synthesis of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-4,6-dimethylpyrimidine typically involves the following steps:
Formation of the Piperazine Intermediate: The initial step involves the preparation of 4-(4-methoxyphenyl)piperazine. This can be achieved by reacting 4-methoxyaniline with ethylene glycol in the presence of a catalyst to form the piperazine ring.
Coupling with Pyrimidine: The next step involves the coupling of the piperazine intermediate with 4,6-dimethylpyrimidine. This can be done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-4,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The pyrimidine ring can be reduced using reducing agents like lithium aluminum hydride to form the corresponding dihydropyrimidine derivative.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives. Common reagents for this reaction include alkyl bromides or chlorides.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into its constituent parts.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-4,6-dimethylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of drugs targeting various receptors, including alpha1-adrenergic receptors.
Biological Studies: The compound is used in studies to understand the binding interactions with various biological targets, including neurotransmitter receptors and enzymes.
Pharmacokinetics: Research on this compound includes studying its absorption, distribution, metabolism, and excretion (ADME) properties to optimize its pharmacological profile.
Industrial Applications: It is used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-4,6-dimethylpyrimidine involves its interaction with specific molecular targets. It primarily acts as an antagonist at alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in the contraction of smooth muscles in blood vessels and other tissues . By blocking these receptors, the compound can reduce blood pressure and alleviate symptoms of anxiety and depression. The exact pathways and molecular interactions are studied using techniques such as in silico docking and molecular dynamics simulations .
Comparison with Similar Compounds
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-4,6-dimethylpyrimidine can be compared with other similar compounds, such as:
Trazodone: An antidepressant that also targets alpha1-adrenergic receptors but has a different chemical structure.
Naftopidil: Used for treating benign prostatic hyperplasia, it shares the piperazine moiety but differs in its overall structure and specific receptor affinity.
Urapidil: An antihypertensive agent with a similar mechanism of action but distinct structural features.
These comparisons highlight the uniqueness of this compound in terms of its specific receptor interactions and potential therapeutic applications .
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]-4,6-dimethylpyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-13-12-14(2)19-17(18-13)21-10-8-20(9-11-21)15-4-6-16(22-3)7-5-15/h4-7,12H,8-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIRPLULTJOEGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=C(C=C3)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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